
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of trichloromethyl triazine with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency in the production process. The compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and achieve the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of triazine compounds with different functional groups.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyethyl)-4,6-dichloro-1,3,5-triazin-2-amine
- N-(2-methoxyethyl)-4,6-dimethyl-1,3,5-triazin-2-amine
- N-(2-methoxyethyl)-4,6-diphenyl-1,3,5-triazin-2-amine
Uniqueness
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its trichloromethyl groups, which impart distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific reactivity patterns, such as in the synthesis of specialized materials or in biochemical research.
Propriétés
Numéro CAS |
24803-13-2 |
|---|---|
Formule moléculaire |
C8H8Cl6N4O |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H8Cl6N4O/c1-19-3-2-15-6-17-4(7(9,10)11)16-5(18-6)8(12,13)14/h2-3H2,1H3,(H,15,16,17,18) |
Clé InChI |
OGFYITNFPQHDST-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


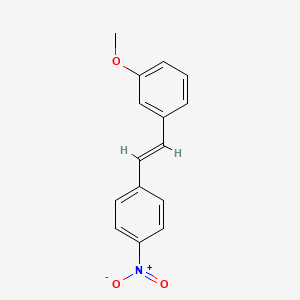


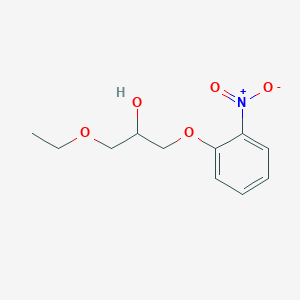
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
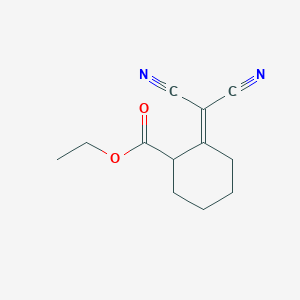



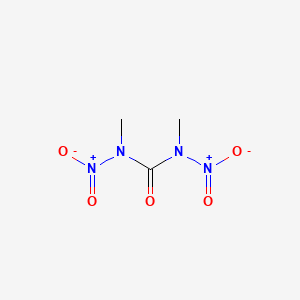
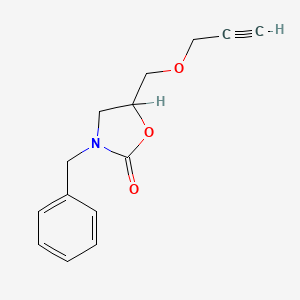

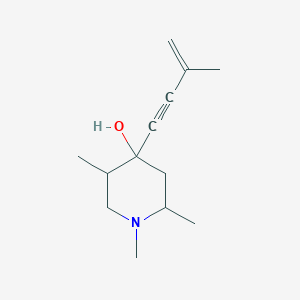
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)
